1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Description
BenchChem offers high-quality 1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
332905-07-4 |
|---|---|
Molecular Formula |
C21H19BrN4O2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-benzyl-8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H19BrN4O2/c1-14-8-10-16(11-9-14)12-25-17-18(23-20(25)22)24(2)21(28)26(19(17)27)13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
HZHQCTCSFJORAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.30 g/mol. The structure features a purine core substituted with benzyl and bromo groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.30 g/mol |
| CAS Number | 331840-00-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives, including 1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
In one study, the compound was tested against HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cell lines. The results showed an IC50 value of approximately 15 µM for HeLa cells, indicating moderate potency in inhibiting cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Research Findings:
A study published in the Journal of Medicinal Chemistry reported that 1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Antimicrobial Activity
The antimicrobial efficacy of purine derivatives is well-documented. Preliminary tests indicate that this compound possesses activity against several bacterial strains.
Antimicrobial Testing Results:
In a recent assay, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.
The biological activity of 1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymes: The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Cytokine Modulation: By reducing pro-inflammatory cytokines, it may alleviate inflammation-related pathways.
- DNA Interaction: Its purine structure allows for potential interactions with nucleic acids, possibly affecting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
